Home > Products > Screening Compounds P43939 > 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione
3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione - 318271-91-9

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Catalog Number: EVT-1379556
CAS Number: 318271-91-9
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)

    Compound Description: BI 1356, also known as linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , , , ] It is clinically used for treating type 2 diabetes, effectively lowering HbA1c levels by increasing active GLP-1 (glucagon-like peptide-1) levels in the systemic circulation. [, , , , ] Its mechanism of action involves competitive inhibition of DPP-4, thereby prolonging the action of incretin hormones like GLP-1. [, , , , ]

    Relevance: Linagliptin shares a core xanthine structure (3,7-dihydro-purine-2,6-dione) with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. Both compounds feature substitutions at the 8-position of the xanthine scaffold, highlighting their structural similarities and potential for similar biological activity profiles. [, , , , ] Notably, the presence of an amino-piperidine substituent at the 8-position in linagliptin is crucial for its DPP-4 inhibitory activity. [, , , , ]

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

    Compound Description: CD1790 is a key metabolite of linagliptin. [] It is formed through a two-step CYP3A4-dependent oxidation of linagliptin to CD10604, followed by a stereoselective reduction by aldo-keto reductases and carbonyl reductases. [] Despite representing over 10% of linagliptin's systemic exposure after oral administration, CD1790 plays a minor role in the overall disposition and elimination of the parent drug. []

    Relevance: CD1790 is structurally analogous to both linagliptin and 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. It retains the core xanthine scaffold and the 8-(3-substituted-piperidin-1-yl) substituent of linagliptin, with the key difference being the presence of a hydroxy group instead of an amino group at the 3-position of the piperidine ring. [] This highlights the structural modifications possible within this class of compounds while maintaining some degree of biological activity.

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This purine derivative is identified as a potential inhibitor of coronavirus helicases. [] These enzymes are essential for viral replication, making them attractive targets for antiviral drug development. [] While specific mechanisms of action are not detailed in the provided text, the compound's potential antiviral activity underscores the diverse pharmacological potential within the purine class.

    Relevance: This compound shares the core purine-2,6-dione structure with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. The presence of a mercapto group at the 8-position and an ethyl group at the 7-position represents points of structural variation. [] Inclusion of this compound highlights how modifications to the core xanthine structure can lead to interactions with different biological targets.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

    Compound Description: CVT 6975 is a xanthine-based ligand known for its potency and selectivity towards the human A2B adenosine receptor (AR). [] This selectivity is attributed to the presence of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety. []

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

    Compound Description: CH-13584, a novel xanthine derivative, shows potent antitussive activity. [] Unlike theophylline, a structurally related compound, CH-13584 doesn't significantly interact with adenosine A1 receptors or inhibit cyclic nucleotide phosphodiesterase, resulting in a distinct pharmacological profile and fewer side effects. []

Overview

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is a synthetic compound classified within the purine derivatives. This compound features a purine core, which is a fundamental structure in biochemistry, particularly in the formation of nucleic acids and energy-carrying molecules like adenosine triphosphate. The presence of a morpholine ring enhances its biological activity, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione typically involves multi-step organic reactions. A common approach starts with the reaction of 3-methylxanthine with morpholine in the presence of suitable reagents. This reaction can be catalyzed by bases such as potassium carbonate and is often conducted in solvents like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Technical Details

The synthesis may also include purification steps such as recrystallization or chromatography to enhance the yield and purity of the final compound. For industrial applications, continuous flow reactors can be employed to optimize reaction conditions and scalability.

Molecular Structure Analysis

Structure

The molecular structure of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione consists of a purine base with specific substitutions that include a methyl group at the third position and a morpholine ring at the eighth position. The chemical formula is C₁₃H₁₈N₄O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The molecular weight of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is approximately 266.31 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance and mass spectrometry, which can be used to confirm its structure during synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione can undergo various chemical reactions:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the morpholine or purine sites under appropriate conditions .

Technical Details

The reactivity of this compound allows for further derivatization, which is crucial for developing new pharmaceutical agents with enhanced biological activities.

Mechanism of Action

The mechanism of action for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione primarily involves its interaction with specific enzymes or receptors within biological systems. It may act as an enzyme inhibitor or modulator, influencing various signaling pathways. The precise molecular targets can vary based on the intended therapeutic application, such as anti-cancer or neurological effects .

Physical and Chemical Properties Analysis

Physical Properties

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is typically a solid at room temperature with a white to off-white appearance. Its solubility profile indicates good solubility in polar organic solvents.

Chemical Properties

The compound has notable stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for participation in various chemical transformations that are useful in synthetic organic chemistry .

Applications

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione has several scientific applications:

  1. Medicinal Chemistry: It is investigated for potential therapeutic uses as an enzyme inhibitor or receptor modulator, particularly in cancer treatment and neurological disorders.
  2. Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules in pharmaceutical research.
  3. Biological Research: Its properties make it suitable for studying biochemical pathways and interactions within cells .
Introduction to 3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Structural Classification and Nomenclature of Purine Derivatives

3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione belongs to the N-alkylxanthine class of purine derivatives, characterized by a xanthine core (purine-2,6-dione) modified with specific substituents. The base structure consists of a fused bicyclic purine system: a pyrimidine ring fused with an imidazole ring. Key modifications include:

  • A methyl group at the N-3 position, enhancing lipophilicity and altering electronic distribution.
  • A morpholin-4-yl group (tetrahydro-1,4-oxazine) attached at C-8, replacing the hydrogen atom typically found in natural xanthines like caffeine or theophylline. This substituent introduces significant three-dimensionality and hydrogen-bonding capacity [2] [6].
  • The 2,6-dione motif confers hydrogen-bond donor/acceptor properties critical for molecular recognition [7].

Nomenclature follows IUPAC conventions:

  • The parent compound is designated as 7H-purine-2,6-dione, indicating the tautomeric form where hydrogen resides at N-7.
  • Substituents are ordered alphabetically: 3-methyl and 8-(morpholin-4-yl) [2].This compound is also recognized by several synonyms and CAS numbers (Table 1), reflecting its synthetic variations and registration across chemical databases.

Table 1: Nomenclature and Identifiers

Systematic NameSynonymsCAS NumberMolecular Formula
3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione8-Morpholinocaffeine; 1,3,7-Trimethyl-8-morpholin-4-ylpurine-2,6-dione30958-52-2C₁₂H₁₇N₅O₃
3-Methyl-8-(4-morpholinyl)-7-octyl-3,7-dihydro-1H-purine-2,6-dione-300731-17-3C₁₈H₂₉N₅O₃
7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione--C₂₆H₄₅N₅O₃

Role of Morpholine Substituents in Bioactive Compound Design

The morpholine ring (C₄H₉NO) is a saturated heterocycle featuring both an amine (-NH-) and an ether (-O-) within a six-membered ring. Its incorporation into purine scaffolds like 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione confers distinct physicochemical and pharmacological advantages:

  • Solubility and Bioavailability: Morpholine’s oxygen atom enhances water solubility by forming hydrogen bonds with water molecules, counterbalancing the hydrophobic purine core. This property is crucial for improving oral bioavailability in drug candidates [3] [10].
  • Stereoelectronic Effects: The amine nitrogen (pKa ~8.36) can be protonated under physiological conditions, facilitating ionic interactions with biological targets. Simultaneously, the electron-withdrawing oxygen atom reduces the nitrogen’s nucleophilicity, enhancing metabolic stability compared to piperazine analogs [5] [10].
  • Target Engagement: In kinase inhibitors (e.g., PI3K/mTOR/B-Raf targets), the morpholine oxygen acts as a hydrogen-bond acceptor, often interacting with key residues in the ATP-binding site (e.g., Val882 in PI3Kγ). The ring’s chair conformation allows optimal spatial positioning for such interactions [7] [10].
  • Privileged Structure Status: Morpholine is classified as a "privileged scaffold" due to its frequent appearance in bioactive molecules. It contributes to target affinity without significant toxicity, as seen in FDA-approved drugs like gefitinib (EGFR inhibitor) and the antidepressant reboxetine [10].

Table 2: Pharmacological Roles of Morpholine in Purine Derivatives

RoleMechanistic BasisExample in Purine Derivatives
Solubility ModulatorOxygen atom accepts H-bonds from water; nitrogen can be protonatedEnhanced bioavailability in 8-morpholinocaffeine analogs [3]
Metabolic StabilizerReduced cytochrome P450 oxidation compared to piperidinesProlonged half-life in alkylated purine-diones [5]
Kinase Binding EnhancerH-bond acceptance with hinge region residues (e.g., Val882 in PI3Kγ)Dual PI3K/mTOR inhibition in morpholine-xanthine hybrids [7]
Conformational DirectorChair conformation places oxygen/nitrogen at optimal distance for target engagementImproved selectivity in B-RafV600E inhibitors [7] [10]

Historical Context and Discovery

The development of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione derivatives emerged from two converging trends in medicinal chemistry:

  • Xanthine Scaffold Exploration: Early work (1980s–1990s) focused on modifying natural xanthines (caffeine, theophylline) to enhance bioactivity. Substitution at C-8 was identified as a key strategy to overcome limitations like low selectivity and rapid metabolism. Initial syntheses involved nucleophilic displacement of 8-halogenated xanthines (e.g., 8-bromocaffeine) with morpholine [2] [8].
  • Morpholine’s Rise in Drug Design: Concurrently, morpholine gained prominence in agrochemicals (e.g., ergosterol biosynthesis inhibitors) and pharmaceuticals. Its utility in pH adjustment (e.g., nuclear plant corrosion control) highlighted its stability, spurring adoption in bioactive molecules [3] [10].

Key milestones include:

  • 1990s–2000s: Synthesis of early analogs like 1,3,7-trimethyl-8-morpholin-4-ylpurine-2,6-dione (CAS 30958-52-2) via SNAr reactions, establishing the core synthetic route [2] [8].
  • 2010–2020: Strategic N-7 alkylation to optimize pharmacokinetics. For example, 7-octyl (CAS 300731-17-3) and 7-hexadecyl derivatives were designed to enhance membrane penetration and target residence time [4] [6].
  • 2020–Present: Rational hybridization with kinase pharmacophores. Recent derivatives (e.g., TRC-B809705, CAS 2469626-53-5) incorporate quinazolinylmethyl groups at N-1/N-7 positions, aiming for multi-kinase (PI3K/B-Raf) inhibition inspired by vemurafenib [7] [9].

Table 3: Historical Development Timeline

Time PeriodInnovationKey Compound(s)Significance
1990sNucleophilic C-8 substitution1,3,7-Trimethyl-8-morpholin-4-ylpurine-2,6-dione (30958-52-2)Established morpholine as a viable C-8 substituent for purines [2] [8]
2000–2010N-7 Alkylation for lipophilicity control7-Octyl derivative (300731-17-3); 7-Hexadecyl analogImproved cellular uptake and target engagement in lipid-rich environments [4] [6]
2020sHybrid kinase inhibitorsQuinazoline-purine hybrids (e.g., 2469626-53-5)Dual-targeting strategies against oncogenic kinases [7] [9]

Properties

CAS Number

318271-91-9

Product Name

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

IUPAC Name

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Molecular Formula

C10H13N5O3

Molecular Weight

251.24g/mol

InChI

InChI=1S/C10H13N5O3/c1-14-7-6(8(16)13-10(14)17)11-9(12-7)15-2-4-18-5-3-15/h2-5H2,1H3,(H,11,12)(H,13,16,17)

InChI Key

WISDVJJIZSKFEJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCOCC3

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.